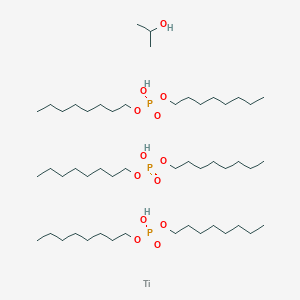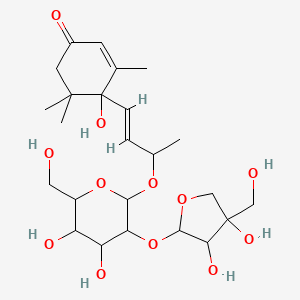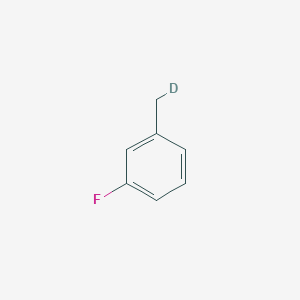
2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(1,4-diazepan-1-il)piridina-4-carboxílico dihidrocloruro es un compuesto químico con la fórmula molecular C11H17Cl2N3O2. Se utiliza principalmente para fines de investigación y tiene aplicaciones en diversos campos científicos. El compuesto es conocido por su estructura única, que incluye un anillo de diazepano fusionado a una porción de ácido piridina carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(1,4-diazepan-1-il)piridina-4-carboxílico dihidrocloruro generalmente implica la reacción del ácido piridina-4-carboxílico con 1,4-diazepano en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado y un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para garantizar un alto rendimiento y pureza del compuesto.
Métodos de producción industrial
La producción industrial del ácido 2-(1,4-diazepan-1-il)piridina-4-carboxílico dihidrocloruro implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción y utilizar reactores a gran escala para producir el compuesto a granel. El proceso industrial también implica pasos de purificación, como cristalización o cromatografía, para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(1,4-diazepan-1-il)piridina-4-carboxílico dihidrocloruro puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se optimizan en función de la reacción y el producto deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(1,4-diazepan-1-il)piridina-4-carboxílico dihidrocloruro tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto líder en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(1,4-diazepan-1-il)piridina-4-carboxílico dihidrocloruro implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Hidrocloruro de ácido 2-(1,4-diazepan-1-il)piridina-4-carboxílico
- Éster de pinacol de ácido 4-piridinoborónico
- Éster de pinacol de ácido 1-metilpirazolo-4-borónico
Unicidad
El ácido 2-(1,4-diazepan-1-il)piridina-4-carboxílico dihidrocloruro es único debido a su estructura específica, que combina un anillo de diazepano con una porción de ácido piridina carboxílico. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C11H17Cl2N3O2 |
|---|---|
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-2-4-13-10(8-9)14-6-1-3-12-5-7-14;;/h2,4,8,12H,1,3,5-7H2,(H,15,16);2*1H |
Clave InChI |
ZORDQIXEJRWXTK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C2=NC=CC(=C2)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)






![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
